molecular formula C13H22N2O4 B13130814 tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate

tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate

Cat. No.: B13130814
M. Wt: 270.32 g/mol
InChI Key: UUIDOJDSRYZYFV-UWVGGRQHSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring an oxazino-azepine fused ring system with a tert-butyl carbamate protecting group and a ketone moiety. Its stereochemistry (4aS,9aS) and rigid framework make it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting proteases or neurotransmitter receptors. The tert-butyl group enhances solubility and stability during synthetic processes, while the ketone provides a reactive site for further derivatization .

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl (4aS,9aS)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-4-9-10(5-7-15)18-8-11(16)14-9/h9-10H,4-8H2,1-3H3,(H,14,16)/t9-,10-/m0/s1

InChI Key

UUIDOJDSRYZYFV-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](CC1)OCC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(CC1)OCC(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate typically involves multiple steps, including the formation of the oxazino and azepine rings. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a pharmaceutical intermediate or as a probe for studying biological processes. Its unique structure also makes it a candidate for materials science applications, such as in the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazino-Azepine Frameworks

The compound shares structural similarities with other bicyclic carbamates, such as tert-butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate (93c) . Key differences include:

  • Ring System: The queried compound has an oxazino-azepine core, whereas 93c features a benzo-fused cyclohepta-isoindole system.
  • Stereochemical Complexity: Both compounds exhibit stereochemical control (4aS,9aS vs. 4aR,7R), but the oxazino-azepine derivative lacks the helical strain observed in 93c’s fused polycyclic system.

Spectroscopic and Analytical Data

Parameter Queried Compound Compound 93c
1H NMR (CDCl3) Not reported δ 5.42 (d, J=10.5 Hz), 3.72 (s)
13C NMR (CDCl3) Not reported δ 170.5 (C=O), 101.2 (OCH3)
HRMS (ESI) Not reported Calc. 406.1989; Found 406.1984
Rotational Isomerism Not observed 1.6:1 ratio at room temperature

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